molecular formula C10H13FN2O2 B15281636 tert-Butyl 3-amino-5-fluoroisonicotinate

tert-Butyl 3-amino-5-fluoroisonicotinate

Cat. No.: B15281636
M. Wt: 212.22 g/mol
InChI Key: VRIYYKOTRYMNRN-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-5-fluoroisonicotinate is an organic compound that belongs to the class of isonicotinates It is characterized by the presence of a tert-butyl ester group, an amino group, and a fluorine atom attached to the isonicotinic acid framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-5-fluoroisonicotinate typically involves the esterification of 3-amino-5-fluoroisonicotinic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-5-fluoroisonicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroisonicotinate derivatives, while reduction of the ester group can produce alcohol derivatives .

Scientific Research Applications

tert-Butyl 3-amino-5-fluoroisonicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-5-fluoroisonicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-aminoisonicotinate
  • tert-Butyl 3-fluoroisonicotinate
  • tert-Butyl 5-amino-3-fluoroisonicotinate

Uniqueness

tert-Butyl 3-amino-5-fluoroisonicotinate is unique due to the presence of both an amino group and a fluorine atom on the isonicotinic acid framework. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications .

Properties

Molecular Formula

C10H13FN2O2

Molecular Weight

212.22 g/mol

IUPAC Name

tert-butyl 3-amino-5-fluoropyridine-4-carboxylate

InChI

InChI=1S/C10H13FN2O2/c1-10(2,3)15-9(14)8-6(11)4-13-5-7(8)12/h4-5H,12H2,1-3H3

InChI Key

VRIYYKOTRYMNRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=NC=C1N)F

Origin of Product

United States

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